3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one
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Overview
Description
3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one is a chemical compound with the molecular formula C11H15N3OS and a molecular weight of 237.32 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with piperidin-2-one under specific conditions. One common method involves the use of potassium hydroxide in ethanol as a solvent . The reaction mixture is stirred at room temperature for several hours, followed by the removal of the solvent under reduced pressure. The resulting product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s thio group allows it to form covalent bonds with target proteins, potentially inhibiting their function. This interaction can disrupt various biological processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine-2-thiol: A precursor in the synthesis of 3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one.
Piperidin-2-one: Another precursor used in the synthesis.
Other Pyrimidine Derivatives: Compounds with similar pyrimidine structures that exhibit comparable biological activities.
Uniqueness
This compound is unique due to its specific combination of a pyrimidine ring and a piperidin-2-one moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-7-6-8(2)14-11(13-7)16-9-4-3-5-12-10(9)15/h6,9H,3-5H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWDGSFKVITBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2CCCNC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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